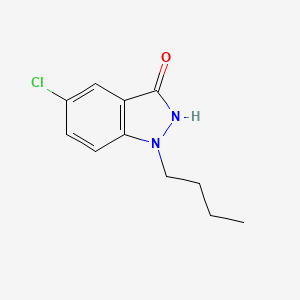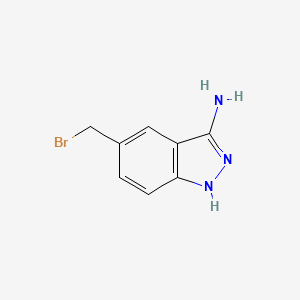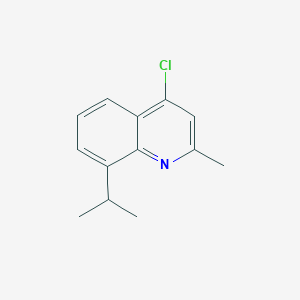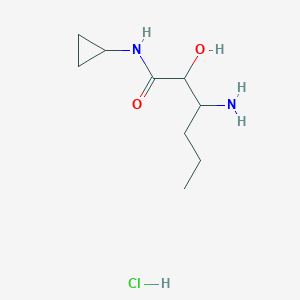
4-(6-Fluoronaphthalen-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Fluoronaphthalen-2-yl)pyridine is a fluorinated aromatic compound that combines a pyridine ring with a fluoronaphthalene moiety This compound is of interest due to its unique chemical properties, which are influenced by the presence of both the pyridine and fluoronaphthalene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoronaphthalen-2-yl)pyridine typically involves the coupling of a fluoronaphthalene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of a boronic acid derivative of fluoronaphthalene with a halogenated pyridine . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
For large-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction conditions precisely. The choice of raw materials and solvents can also be adjusted to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoronaphthalen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the fluorine atom or reduce other functional groups present in the molecule.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted naphthalenes.
Scientific Research Applications
4-(6-Fluoronaphthalen-2-yl)pyridine has several applications in scientific research:
Biology: The compound’s fluorinated structure makes it useful in the study of biological systems, as fluorine atoms can act as probes in nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Fluorinated compounds are often used in drug development due to their enhanced metabolic stability and ability to interact with biological targets.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(6-Fluoronaphthalen-2-yl)pyridine exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target molecule. Additionally, the compound’s aromatic structure allows it to participate in π-π stacking interactions, further stabilizing its binding to the target.
Comparison with Similar Compounds
4-(6-Fluoronaphthalen-2-yl)pyridine can be compared with other fluorinated aromatic compounds, such as:
4-Fluoropyridine: Similar in structure but lacks the naphthalene moiety, resulting in different reactivity and applications.
6-Fluoronaphthalene: Contains the fluoronaphthalene structure but lacks the pyridine ring, affecting its chemical properties and uses.
2-Fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the pyridine and fluoronaphthalene structures, which confer distinct chemical properties and make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H10FN |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
4-(6-fluoronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C15H10FN/c16-15-4-3-13-9-12(1-2-14(13)10-15)11-5-7-17-8-6-11/h1-10H |
InChI Key |
SWYXWYWNAGJGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11883954.png)
![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)








![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)

![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)
